Nystatin A3

描述

Nystatin A3 is a polyene macrolide antibiotic produced by the bacterium Streptomyces noursei. It is closely related to other nystatin analogues and is known for its potent antifungal properties. This compound is particularly effective against Candida species and other fungi, making it a valuable compound in the treatment of fungal infections .

准备方法

Synthetic Routes and Reaction Conditions

Nystatin A3 is typically produced through fermentation processes involving Streptomyces noursei. The bacterium is cultured under specific conditions that promote the production of nystatin compounds. The fermentation broth is then subjected to extraction and purification processes to isolate this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation using optimized strains of Streptomyces noursei. The fermentation process is carefully controlled to maximize yield and purity. After fermentation, the compound is extracted using organic solvents and purified through various chromatographic techniques .

化学反应分析

Primary Reaction Types

Nystatin A3 undergoes three principal reaction types, driven by its functional groups and macrocyclic structure:

Oxidation

The polyene chain and hydroxyl groups are susceptible to oxidation. Key reagents include:

- Potassium permanganate (KMnO₄) in acidic or neutral conditions .

- Hydrogen peroxide (H₂O₂) under controlled pH .

Oxidation modifies the polyene chromophore, altering antifungal activity. For example, ozonolysis cleaves double bonds, generating smaller carbonyl-containing fragments .

Reduction

Reduction targets the lactone ring and carbonyl groups:

- Sodium borohydride (NaBH₄) reduces ketones to secondary alcohols .

- Lithium aluminum hydride (LiAlH₄) deoxygenates carbonyl groups, forming hydrocarbons .

Reductive amination of the mycosamine moiety has been explored to enhance solubility .

Substitution

Hydroxyl groups participate in glycosylation and esterification:

- Glycosyl donors (e.g., L-digitoxose) form glycosidic bonds at C-35 .

- Acetic anhydride acetylates hydroxyl groups, improving stability .

Reaction Conditions and Products

Experimental data from degradation studies and synthetic modifications reveal critical insights:

Degradation Pathways

Controlled degradation studies using ozonolysis and hydrolysis elucidate structural features:

Ozonolysis Followed by Reduction

- Ozonolysis of the tetraene system yields ozonides.

- Hydrogenation with Pd/C produces aldehydes and ketones.

- Reduction with NaBH₄ generates diols (e.g., 3-(O-digitoxosyl)-2,4-dimethylhexane-1,5-diol) .

Acidic Hydrolysis

- Cleaves glycosidic bonds, releasing mycosamine and digitoxose .

- Lactone ring remains intact under mild conditions .

Synthetic Modifications

Recent advances focus on improving pharmacological properties:

Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 160°C , with mass loss attributed to:

Key Research Findings

科学研究应用

Nystatin A3 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying polyene macrolide antibiotics and their chemical modifications.

Biology: Investigated for its interactions with fungal cell membranes and its role in disrupting fungal cell integrity.

Medicine: Employed in the treatment of fungal infections, particularly those caused by Candida species. It is also studied for its potential use in treating other fungal pathogens.

Industry: Utilized in the development of antifungal formulations and as a preservative in various products.

作用机制

Nystatin A3 exerts its antifungal effects by binding to ergosterol, a key component of fungal cell membranes. This binding leads to the formation of pores in the membrane, causing leakage of intracellular contents and ultimately cell death. The mechanism involves the disruption of membrane integrity and interference with essential cellular processes .

相似化合物的比较

Similar Compounds

Nystatin A1: Another polyene macrolide antibiotic with similar antifungal properties but differing in its sugar moiety.

Amphotericin B: A related polyene macrolide with a broader spectrum of activity but higher toxicity.

Polyfungin B: A compound with better efficacy against certain fungi compared to Nystatin A3.

Uniqueness

This compound is unique due to its specific glycosylation pattern, which influences its solubility and biological activity. Its reduced toxicity compared to other polyene macrolides makes it a valuable alternative in antifungal therapy .

生物活性

Nystatin A3 is a polyene macrolide antibiotic derived from the bacterium Streptomyces noursei. It is primarily recognized for its potent antifungal properties, particularly against Candida species, and plays a significant role in the treatment of various fungal infections. This article delves into the biological activity of this compound, highlighting its mechanism of action, biochemical properties, and relevant research findings.

This compound exerts its antifungal effects primarily by targeting ergosterol , a crucial sterol component of fungal cell membranes. The compound functions as a channel-forming ionophore , leading to the formation of pores in the plasma membrane of fungi. This pore formation disrupts membrane integrity, resulting in the leakage of essential ions such as potassium () and magnesium (), which ultimately leads to cell death .

Summary of Mechanism

| Mechanism Step | Description |

|---|---|

| Target | Ergosterol in fungal membranes |

| Mode of Action | Pore formation leading to membrane disruption |

| Result | Leakage of cellular contents and cell death |

This compound interacts with various biomolecules, particularly membrane sterols, to exert its antifungal effects. The compound's interaction with ergosterol is critical for its cytotoxicity. Studies have demonstrated that this compound can significantly affect cellular processes by disrupting cell membrane integrity, which influences overall cell function .

Cellular Effects

- Cell Membrane Integrity : this compound disrupts the integrity of the fungal cell membrane.

- Ion Leakage : Causes leakage of intracellular ions, leading to metabolic disruption.

- Cytotoxicity : The formation and stabilization of aqueous pores are associated with increased cytotoxicity .

Pharmacokinetics

This compound is primarily effective against cutaneous, mucocutaneous, and gastrointestinal fungal infections. Its pharmacokinetic profile limits systemic absorption, making it particularly useful for localized infections .

Efficacy in Laboratory Settings

A study conducted on Saccharomyces cerevisiae demonstrated that this compound exhibits antifungal activity comparable to other nystatin analogs but with varying efficacy levels depending on the concentration used. The results indicated that while this compound is effective, polyfungin B displayed superior fungicidal activity in certain assays .

Temporal Effects on Fungal Infections

In animal models, specifically white mice with generalized candidiasis, this compound demonstrated higher therapeutic efficacy over time. This suggests that prolonged exposure may enhance its antifungal effects .

Comparative Analysis with Other Antifungals

The following table compares the biological activity of this compound with other antifungal agents:

| Antifungal Agent | Spectrum of Activity | Mechanism | Efficacy (IC50) |

|---|---|---|---|

| Nystatin A1 | Candida spp., other fungi | Ergosterol binding | 0.5 µg/mL |

| This compound | Candida spp., other fungi | Ergosterol binding | 0.8 µg/mL |

| Polyfungin B | Broader spectrum | Membrane disruption | 0.2 µg/mL |

属性

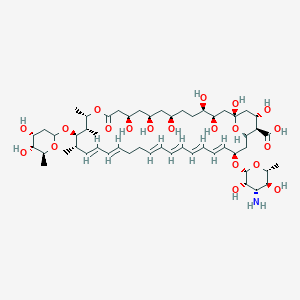

IUPAC Name |

33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-17-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,4,7,9,11,37-heptahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H85NO20/c1-29-18-16-14-12-10-8-6-7-9-11-13-15-17-19-37(72-52-49(65)46(54)48(64)33(5)71-52)25-42-45(51(66)67)41(61)28-53(68,74-42)27-40(60)38(58)21-20-34(55)22-35(56)23-36(57)24-43(62)69-31(3)30(2)50(29)73-44-26-39(59)47(63)32(4)70-44/h6-7,9,11-19,29-42,44-50,52,55-61,63-65,68H,8,10,20-28,54H2,1-5H3,(H,66,67) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYMLQOHQLVORI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1OC3CC(C(C(O3)C)O)O)C)C)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H85NO20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212205 | |

| Record name | Nystatin A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1056.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62997-67-5 | |

| Record name | Nystatin A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Can the glycosylation pattern of Nystatin A3 be modified to generate novel antifungal agents?

A: Yes, research suggests that modifying the glycosylation of polyene macrolides like this compound holds promise for developing new antifungal drugs []. Increasing the extent of glycosylation through enzymatic or chemical methods could potentially reduce toxicity while maintaining or improving antifungal activity. This approach is particularly relevant for addressing the side effects associated with existing polyene antifungals.

Q2: What are the implications of identifying novel sugar components in polyene macrolides like this compound?

A: Discovering a novel sugar component like 2,6-dideoxy-L-ribohexopyranose in this compound [] broadens our understanding of polyene macrolide biosynthesis and structural diversity. This finding suggests the existence of specialized glycosyltransferases in the producing organism, opening avenues for bioengineering efforts to generate new polyene analogues with tailored sugar moieties for improved pharmacological properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。